2,7-二叔丁基-9,9-二甲基呫吨

描述

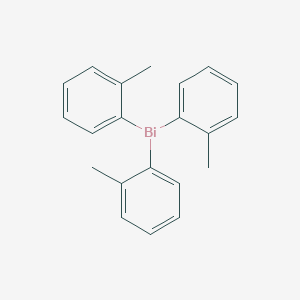

2,7-Di-tert-butyl-9,9-dimethylxanthene is an organic compound with the molecular formula C23H30O and a molecular weight of 322.48 g/mol . It is known for its stability and unique structural properties, making it a valuable compound in various scientific and industrial applications.

科学研究应用

2,7-Di-tert-butyl-9,9-dimethylxanthene has a wide range of applications in scientific research:

作用机制

Target of Action

This compound is primarily used as a precursor in the synthesis of other compounds .

Mode of Action

It has been used in the preparation of 4,5-diamino-9,9′-dimethylxanthene .

Biochemical Pathways

It’s worth noting that this compound has been used in the synthesis of a new series of diphosphine ligands .

Pharmacokinetics

Its molecular weight is 322.48 , which could influence its absorption and distribution in the body.

Result of Action

It’s known that the compound can be used in the preparation of 4,5-diamino-9,9′-dimethylxanthene .

Action Environment

It’s worth noting that the compound has a melting point of 188-192 °c , which could influence its stability under different environmental conditions.

生化分析

Biochemical Properties

It is known that it can act as a functional group in chemical reactions . It has a certain stability against oxidants, strong acids, and strong bases, but it shows some sensitivity to strong oxidizing acids and strong reducing agents .

Molecular Mechanism

It is known that it can participate in chemical reactions as a functional group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di-tert-butyl-9,9-dimethylxanthene typically involves the reaction of 9,9-dimethylxanthene with tert-butyl groups under specific conditions. One common method includes the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of 2,7-Di-tert-butyl-9,9-dimethylxanthene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

化学反应分析

Types of Reactions

2,7-Di-tert-butyl-9,9-dimethylxanthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of 2,7-Di-tert-butyl-9,9-dimethylxanthene .

相似化合物的比较

Similar Compounds

9,9-Dimethylxanthene: Lacks the tert-butyl groups, making it less sterically hindered and less stable.

2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: Contains additional carboxylic acid groups, which can participate in further chemical reactions.

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains bromine atoms, making it more reactive in substitution reactions.

Uniqueness

2,7-Di-tert-butyl-9,9-dimethylxanthene is unique due to its combination of steric hindrance from the tert-butyl groups and the stability provided by the dimethylxanthene core. This makes it particularly useful in applications requiring stable, yet reactive compounds .

属性

IUPAC Name |

2,7-ditert-butyl-9,9-dimethylxanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCYABCDIOEUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(C)(C)C)OC3=C1C=C(C=C3)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401977 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130525-41-6 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,7-Di-tert-butyl-9,9-dimethylxanthene?

A1: The molecular formula of 2,7-Di-tert-butyl-9,9-dimethylxanthene is C23H32O, and its molecular weight is 324.50 g/mol [].

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While the provided research articles focus on the applications of derivatives rather than the parent xanthene compound, typical characterization methods for such organic molecules include NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry. Thermochemical studies on this compound and the unsubstituted 9,9-dimethylxanthene have been conducted [].

Q3: What types of ligands have been designed using 2,7-Di-tert-butyl-9,9-dimethylxanthene as a backbone?

A4: Several research articles highlight the use of 2,7-Di-tert-butyl-9,9-dimethylxanthene as a backbone for pincer ligands, which are tridentate ligands that coordinate to a metal center through three donor atoms. These ligands often feature nitrogen, oxygen, phosphorus, or sulfur as donor atoms, introduced at the 4 and 5 positions of the xanthene framework [, , , , , , , , , , , , , , ].

Q4: What are the main catalytic applications of metal complexes incorporating these ligands?

A4: Metal complexes incorporating 2,7-Di-tert-butyl-9,9-dimethylxanthene-based ligands have shown promise in various catalytic reactions. Notable examples include:

Q5: Have computational studies been employed to understand the properties and reactivity of these metal complexes?

A6: Yes, computational chemistry has been instrumental in rationalizing the observed reactivity and selectivity of 2,7-Di-tert-butyl-9,9-dimethylxanthene-supported metal complexes. Density Functional Theory (DFT) calculations, Atoms in Molecules (AIM) analysis, and Natural Bond Orbital (NBO) analysis are some of the tools used to probe bonding interactions, charge distributions, and reaction pathways [, ]. For instance, gas-phase DFT calculations, including fragment interaction calculations with energy decomposition and ETS-NOCV analysis, were used to study the nature of actinide-arene bonding in thorium and uranium alkyl cations [].

Q6: How does the bulky nature of the 2,7-Di-tert-butyl-9,9-dimethylxanthene backbone influence the reactivity of the metal complexes?

A6: The steric bulk provided by the tert-butyl substituents plays a crucial role in:

Q7: Have any studies explored the modification of the xanthene core itself?

A9: Yes, there are instances where the xanthene core has been modified to incorporate different heteroatoms. One notable example is the replacement of the oxygen atom with sulfur, leading to thioxanthene-based ligands. These modifications have been shown to impact the coordination geometry around the metal center and influence the reactivity of the resulting complexes []. Another example involves the introduction of a diphenylphosphino group at the 4 position of the xanthene, while the 5 position carries a diphenylstibino group. This system allows the exploration of pnictogen bonding in the activation of gold catalysts [].

Q8: What analytical techniques are commonly employed to characterize 2,7-Di-tert-butyl-9,9-dimethylxanthene-based complexes?

A8: The research articles emphasize the use of various spectroscopic and analytical techniques to characterize the synthesized metal complexes, including:

Q9: How does the solubility of 2,7-Di-tert-butyl-9,9-dimethylxanthene-based complexes vary?

A11: The solubility of the complexes is highly dependent on the nature of the metal, the specific ligand design, and the choice of solvent. While some complexes are soluble in common organic solvents like toluene, hexane, or tetrahydrofuran (THF), others exhibit limited solubility and might require more polar solvents like dimethoxyethane (DME) [, ]. The presence of bulky substituents on the ligand generally enhances solubility in non-polar solvents [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)